molecular formula C14H14O3 B8551890 Propyl 2-hydroxy-3-naphthoate

Propyl 2-hydroxy-3-naphthoate

Cat. No.: B8551890
M. Wt: 230.26 g/mol
InChI Key: OVOOYXCGLYZJLN-UHFFFAOYSA-N
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Description

Propyl 2-hydroxy-3-naphthoate is an ester derivative of 3-hydroxy-2-naphthoic acid (CAS# 92-70-6), where the carboxylic acid group is substituted with a propyl ester moiety. The parent compound, 3-hydroxy-2-naphthoic acid, is characterized by a naphthalene backbone with hydroxyl (-OH) and carboxylic acid (-COOH) functional groups at the 2- and 3-positions, respectively . Esterification of the acid group enhances volatility and modifies solubility, making it suitable for applications in polymer stabilizers, UV absorbers, or fragrance precursors. The naphthalene ring system confers thermal stability and π-π stacking interactions, which influence its crystallinity and optical properties.

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

propyl 3-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O3/c1-2-7-17-14(16)12-8-10-5-3-4-6-11(10)9-13(12)15/h3-6,8-9,15H,2,7H2,1H3

InChI Key

OVOOYXCGLYZJLN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC2=CC=CC=C2C=C1O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Propyl 2-hydroxy-3-naphthoate belongs to a class of aromatic esters with hydroxyl substituents. Key structural analogs include:

Compound Molecular Formula CAS Number Key Functional Groups Primary Applications
This compound C₁₄H₁₄O₃ Not available Naphthoate ester, hydroxyl Polymers, UV stabilizers
Propyl guaiacol C₁₀H₁₄O₂ Not provided Guaiacyl (methoxy-phenol) Flavoring, pharmaceuticals
Propyl syringol C₁₁H₁₆O₃ Not provided Syringyl (dimethoxy-phenol) Fragrance, lignin derivatives
Methyl paraben C₈H₈O₃ 99-76-3 Parabens (preservative) Cosmetic preservative
Propyl Rosethyl C₇H₁₄O₂ 64988-06-03 Methoxybenzene derivative Fragrance (rosy, earthy notes)

Notes:

  • Propyl guaiacol and propyl syringol share phenolic ether structures but lack the naphthalene backbone, resulting in lower molecular weights and reduced UV absorption compared to this compound .
  • Methyl paraben is a simpler ester with antimicrobial properties, but its phenyl group lacks the hydroxylation and extended aromaticity of the naphthoate, limiting its thermal stability .
  • Propyl Rosethyl (1-(Ethoxymethyl)-2-methoxybenzene) is a fragrance compound with a tenacity >48 hours, leveraging methoxy and ethoxymethyl groups for scent longevity .

Physico-Chemical Properties

Table 1: Comparative Physico-Chemical Data
Property This compound (Inferred) Propyl Rosethyl Methyl Paraben 3-Hydroxy-2-naphthoic Acid
Molecular Weight (g/mol) ~230.26 130.18 152.15 188.18
Melting Point (°C) 95–110 (est.) Not reported 125–128 222–224
Solubility Low in water; soluble in organic solvents Insoluble in water 0.25 g/100 mL (25°C) 0.01 g/100 mL (20°C)
Stability Moderate (hydroxyl oxidation risk) High (fragrance use) High (preservative) Hygroscopic

Key Observations :

  • The esterification of 3-hydroxy-2-naphthoic acid reduces melting points and improves solubility in non-polar solvents compared to the parent acid .
  • Propyl Rosethyl’s low molecular weight and non-polar structure enhance its volatility, making it ideal for perfumery, whereas this compound’s bulkier structure favors solid-state applications .

Q & A

Q. How can the physicochemical properties of Propyl 2-hydroxy-3-naphthoate guide experimental handling and reactivity?

The compound’s hydrogen bond donor/acceptor count (2 and 3, respectively), topological polar surface area (TPSA: 57.5 Ų), and rotatable bonds (1) influence solubility, crystallization, and intermolecular interactions. High TPSA suggests moderate polarity, favoring dissolution in polar aprotic solvents (e.g., DMSO). Limited rotatable bonds indicate conformational rigidity, which is critical for crystallography studies. Handling should prioritize inert atmospheres due to potential ester hydrolysis under acidic/basic conditions .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Use X-ray crystallography with SHELX refinement (e.g., SHELXL for small-molecule structures) to resolve stereochemical details and hydrogen bonding networks. For preliminary analysis, employ 1^1H/13^{13}C NMR to confirm ester linkage and aromatic proton environments. IR spectroscopy can validate hydroxyl and carbonyl functional groups. Cross-validate crystallographic data with computational models (e.g., DFT) to address discrepancies in bond angles or torsional strain .

Q. What parameters influence the solubility and stability of this compound in formulation studies?

Key factors include solvent polarity (align with TPSA), pH (avoid extremes to prevent ester hydrolysis), and temperature. For aqueous stability testing, use buffered solutions (pH 6–8) and monitor degradation via HPLC. Solubility enhancement strategies may involve co-solvents (e.g., ethanol-water mixtures) or cyclodextrin complexation, as demonstrated in β-cyclodextrin-based formulations for similar esters .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the synthesis or formulation of this compound?

Apply a 23^3 factorial design to evaluate variables like reaction temperature, catalyst concentration, and solvent ratio. For formulation optimization (e.g., nanoparticle encapsulation), use Design-Expert software to model interactions between independent factors (e.g., polymer concentration, stirring rate) and dependent variables (e.g., particle size, entrapment efficiency). Validate models via ANOVA (p<0.05p < 0.05) and response surface plots to identify optimal conditions .

Q. What methodologies resolve contradictions in mutagenicity or toxicity data for naphthoate derivatives?

Address conflicting results by:

  • Replicating assays under standardized metabolic activation conditions (e.g., ±S9 liver homogenate).
  • Using orthogonal assays (e.g., Ames test for bacterial mutagenicity, comet assay for DNA damage in mammalian cells).
  • Analyzing dose-response curves to distinguish threshold effects, as seen in Propyl Gallate’s enhancement of 4-NQO mutagenicity in S. typhimurium TA98/TA100 strains .
  • Cross-referencing toxicokinetic data (e.g., half-life, bioaccumulation) from animal models to contextualize human risk .

Q. How can SHELX-based crystallographic refinement resolve structural ambiguities in this compound?

SHELXL’s robust refinement algorithms can model disorder in the propyl chain or hydroxyl orientation. For twinned crystals, use SHELXD for phase determination and SHELXE for density modification. Validate hydrogen bonding networks using Fourier difference maps and refine anisotropic displacement parameters to account for thermal motion. Compare results with Cambridge Structural Database entries for analogous naphthoates to identify outliers .

Q. What strategies assess acute vs. chronic toxicological profiles of this compound in preclinical models?

  • Acute exposure: Follow AEGL frameworks (e.g., 8-hour LC50_{50} in rodents) and monitor respiratory/ocular irritation, leveraging protocols for structurally related chloroformates .
  • Chronic exposure: Conduct 90-day OECD guideline studies, focusing on hepatic/renal biomarkers and histopathology. Include genotoxicity endpoints (e.g., micronucleus assay) to evaluate long-term risks, as suggested for naphthalene derivatives .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported mutagenicity or metabolic activation of this compound derivatives?

  • Assay conditions: Variability in metabolic activation (e.g., liver S9 fraction source) may alter pro-mutagen conversion rates. Standardize protocols across labs.
  • Strain specificity: Test multiple bacterial/mammalian cell lines (e.g., TA98 vs. TA1535) to rule out strain-dependent effects, as observed in Propyl Gallate studies .
  • Data normalization: Control for cytotoxicity (e.g., cell survival <80% invalidates mutagenicity data) and use fold-change thresholds (e.g., ≥2x background) to minimize false positives .

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